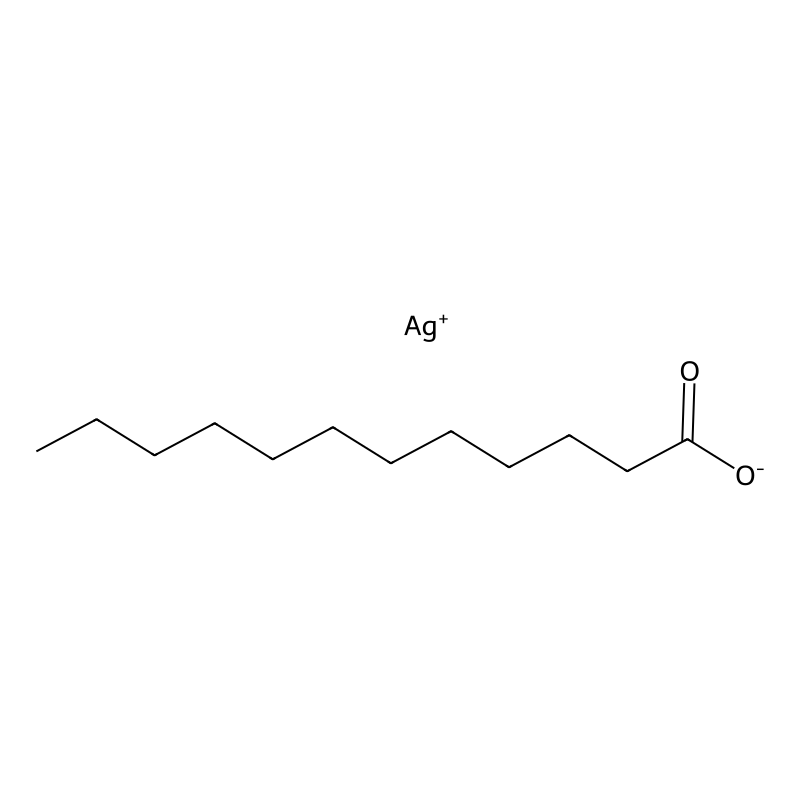Silver laurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Antibacterial Properties
Silver laurate has been investigated for its potential as an antimicrobial agent. Studies have shown it to be effective against a variety of bacteria, including some strains that are resistant to common antibiotics []. The exact mechanism of action is not fully understood, but it is believed that silver ions (released from silver laurate) can damage the cell walls of bacteria, leading to their death [].
Here are some ongoing areas of research:
- Developing silver laurate-based nanoparticles for targeted delivery of antibiotics [].
- Investigating the synergistic effects of combining silver laurate with other antimicrobial agents [].
Catalysis
Silver laurate has shown promise as a catalyst in various chemical reactions. Its unique structure allows it to bind to reactants and facilitate their conversion into products [].
Current research explores using silver laurate for:
Nanotechnology
Silver laurate's well-defined structure makes it a valuable material for nanotechnology research. Scientists are investigating its use in:
- Creating new types of nanoparticles with specific properties.
- Developing new methods for drug delivery.
Silver laurate is a chemical compound with the molecular formula C₁₂H₂₃AgO₂. It is a silver salt of lauric acid, which is a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. Silver laurate exhibits unique properties that make it of interest in various fields, particularly in biochemistry and materials science. Its antimicrobial activity is particularly noteworthy, as it can inhibit the growth of bacteria and fungi, making it a potential candidate for applications in medicine and food preservation .
- Current research hasn't established a well-defined mechanism of action for silver laurate.
- As a silver compound, it's advisable to handle silver laurate with care due to the potential for silver ion toxicity [].
- Always consult safety data sheets (SDS) before handling the compound and wear appropriate personal protective equipment (PPE).
Limitations and Future Research
- In-depth research on the specific properties, reactivity, and potential applications of silver laurate is limited.
- Further studies could explore its role in material science, catalysis, or other fields based on its structural features.
The general reaction can be summarized as follows:
- Formation:
- Precipitation:
The precipitation of silver laurate occurs when the solubility product is exceeded, leading to the formation of solid crystals from the solution.
Silver laurate demonstrates significant biological activity, particularly its antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. This activity is attributed to the release of silver ions, which are known to disrupt cellular functions in microbes.
Additionally, silver laurate has been investigated for its potential use in wound healing applications due to its ability to promote cell proliferation and reduce infection rates in wounds.
Several methods exist for synthesizing silver laurate, with the most common involving the reaction of silver nitrate with lauric acid. A typical synthesis procedure includes:
- Preparation of Reactants: Silver nitrate is dissolved in water, while lauric acid is prepared separately.
- Reaction Setup: The cooled solution of silver nitrate is gradually added to the lauric acid solution.
- Neutralization: A base such as sodium hydroxide may be added to neutralize any excess acidity.
- Crystallization: The mixture is allowed to crystallize over time, yielding silver laurate crystals .
Other methods may involve using protective agents like polyvinylpyrrolidone (PVP) to stabilize the resulting product during synthesis .
Silver laurate has a variety of applications across different fields:
- Antimicrobial Agent: Due to its effectiveness against bacteria and fungi, it is used in medical applications such as antiseptics and wound dressings.
- Food Preservation: Its antimicrobial properties make it suitable for use as a preservative in food products.
- Cosmetics and Personal Care: It can be incorporated into formulations for skin care products due to its beneficial effects on skin health.
- Material Science: Silver laurate is explored for use in nanomaterials and coatings that require antimicrobial properties .
Research into the interactions of silver laurate with biological systems has revealed important insights into its mechanism of action. Studies indicate that silver ions released from silver laurate can interact with microbial cell membranes, leading to increased permeability and eventual cell death. Additionally, these ions can bind to various cellular components, disrupting metabolic processes .
The thermodynamic properties associated with these interactions have also been studied, providing valuable data on the stability and solubility of silver laurate in different environments .
Several compounds share structural similarities or functional properties with silver laurate. Here are some notable examples:
| Compound Name | Formula | Unique Properties |
|---|---|---|
| Silver Nitrate | AgNO₃ | Highly soluble; used primarily as an antimicrobial agent |
| Sodium Laurate | C₁₂H₂₃NaO₂ | Commonly used as a surfactant; less effective as an antimicrobial compared to silver salts |
| Zinc Laurate | C₁₂H₂₃ZnO₂ | Exhibits antimicrobial properties but less potent than silver compounds |
| Copper Laurate | C₁₂H₂₃CuO₂ | Used in agricultural applications; has fungicidal properties |
Silver laurate stands out due to its dual role as both a surfactant and an effective antimicrobial agent, making it particularly versatile compared to its counterparts. Its ability to release silver ions enhances its efficacy in various applications where microbial inhibition is crucial.








